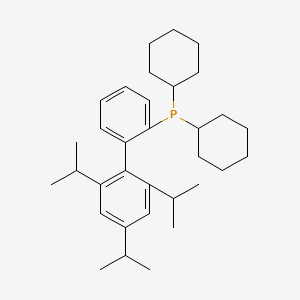

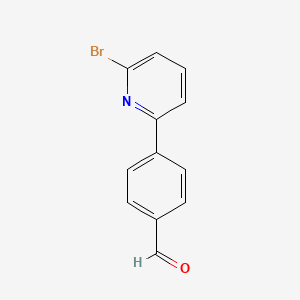

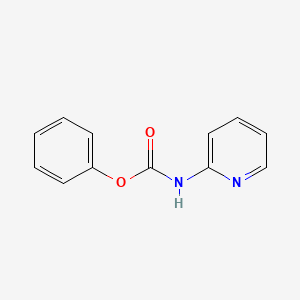

![molecular formula C18H11N3O6 B1313751 [2,2':6',2''-三吡啶]-4,4',4''-三羧酸 CAS No. 216018-58-5](/img/structure/B1313751.png)

[2,2':6',2''-三吡啶]-4,4',4''-三羧酸

描述

“[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid” is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .

Molecular Structure Analysis

Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral .

Chemical Reactions Analysis

Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .

Physical And Chemical Properties Analysis

Terpyridine has a molar mass of 233.274 g·mol−1 . It appears as a white solid . The melting point is 88 °C (190 °F; 361 K), and the boiling point is 370 °C (698 °F; 643 K) .

科学研究应用

-

Coordination Chemistry

- Summary : Terpyridine is mainly used as a ligand in coordination chemistry . It forms complexes with most transition metal ions .

- Methods : Terpyridine binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings .

- Results : Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common. They exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .

-

Metallo-Supramolecular Hydrogels

- Summary : Terpyridine moieties and acrylic acid units are used to synthesize hydrophilic copolymers . These copolymers, when coordinated with different transition metal ions, form metallo-supramolecular hydrogels .

- Methods : The copolymers exhibit red-shifted UV-vis absorption peaks of π-π* transition from 317 to 340 nm when coordinated with different transition metal ions . When enough ions are added to coordinate with the 2,2’:6’,2’'-terpyridine moieties, metallo-supramolecular hydrogels are obtained .

- Results : The mechanical strength and morphology of the resulting metallo-supramolecular hydrogels have been investigated .

-

Asymmetric Catalysis

- Summary : Terpyridine is utilized in the synthesis of chiral derivatives for asymmetric catalysis .

- Methods : Due to the presence of three near-coplanar nitrogen donor atoms, 2,2’:6’,2’'-terpyridine may be used as a metal-binding domain to form metallo-supramolecular structures .

- Results : The specific outcomes of this application are not provided in the source .

-

Photovoltaic Devices, Polymer Light-Emitting Diodes (PLEDSs) and Nanotechnology

- Summary : Terpyridine is used as photoactive species in photovoltaic devices, PLEDSs, and nanotechnology .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Oxidation of Alcohols and Carbonylation of Aromatic Compounds

- Summary : Terpyridine complexes are employed in the oxidation of alcohols, the carbonylation of aromatic compounds .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

s- and p-block Elements

- Summary : The coordination chemistry of the

2,2':6',2''-terpyridineligand is dominated by the transition-metal and rare-earth-metal ions . Some of these complexes have found prominent applications in the fields of light-to-energy conversion or pharmacy . - Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

- Summary : The coordination chemistry of the

-

Oxygen-Binding Molecules

-

Anti-Tumor Therapy

- Summary : Transition metal complexes of

4'-functionalized 2,2':6',2''-terpyridineshave attracted widespread scientific attention in view of their promising applications in anti-tumor therapy . - Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

- Summary : Transition metal complexes of

-

Copper(II) Complexes

- Summary : Copper(II) complexes of functionalized

2,2':6',2''-terpyridineshave attracted widespread scientific attention due to their interesting electronic, photonic, magnetic, reactive and structural properties . They have promising applications in catalysis, molecular magnetism, molecular electronics, supramolecular chemistry and anti-tumor therapy . - Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

- Summary : Copper(II) complexes of functionalized

-

Oxidation of Alcohols and Carbonylation of Aromatic Compounds

- Summary : Its complexes are employed in the oxidation of alcohols, the carbonylation of aromatic compounds .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Oxygen-Binding Molecules

安全和危害

Terpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) .

属性

IUPAC Name |

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXWAWVRPLVLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459647 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid | |

CAS RN |

216018-58-5 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)